6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
Description
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and a piperidin-4-yl substituent at the 2-amino position. The trihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmacological research .
Properties
IUPAC Name |
6-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10;;;/h2-4,10,12H,5-8H2,1H3,(H,13,14);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSYTIKVLZUBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2CCNCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with a molecular formula of and a molar mass of approximately 227.74 g/mol. It features a pyridine ring substituted with a methyl group at the 6-position and a piperidine moiety at the nitrogen atom. This compound has potential applications in pharmaceutical development, particularly in therapeutic areas targeting central nervous system pathways.
Potential Applications
This compound has potential applications in pharmaceutical development, particularly those targeting central nervous system pathways. Its unique structure allows for exploration in various therapeutic areas.
Scientific Research Applications
This compound is used as a building block in chemistry.
Muscarinic M3 Receptor Antagonists
Substituted piperidine derivatives, including This compound, have been researched as muscarinic M3 receptor antagonists . These compounds exhibit bronchodilation and selectivity over bradycardiac response, which is associated with tachycardia side effects of conventional cholinolytic agents .
Chemical Reactivity and Synthesis
The chemical reactivity of This compound is influenced by its functional groups, and it can undergo reactions typical of amines and pyridines. Synthesis typically involves multi-step organic synthesis techniques, and methods may vary based on desired purity and yield.
Interaction Studies
Interaction studies involving This compound focus on its binding affinity to various receptors and enzymes. Such studies typically assess:
- Binding affinity (Ki values)
- Selectivity against related targets
- Effects on enzyme activity or receptor signaling pathways
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in substituents, heterocyclic rings, and salt forms, which influence physicochemical properties and bioactivity. Key comparisons include:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Salt Form |
|---|---|---|---|---|
| 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | C₁₁H₁₉Cl₃N₃ | 308.65 | 6-methyl, piperidin-4-yl | Trihydrochloride |
| 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | C₁₀H₁₆Cl₃FN₃ | 312.61 | 3-fluoro, piperidin-4-yl | Trihydrochloride |
| 6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride | C₁₀H₁₇Cl₃N₃ | 294.62 | 6-methyl, pyrrolidin-3-yl | Trihydrochloride |
| KRC-108 | C₂₀H₂₀N₆O | 360.41 | Benzooxazolyl, pyrazolyl | None |
| DMPI | C₂₄H₂₇N₃ | 357.49 | Piperidin-4-yl, indole | None |
Key Observations :
- Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine (5-membered) in YK016207 . This may enhance binding to larger biological targets.
- Salt Forms: Trihydrochloride salts (target and YK016207) exhibit higher solubility than non-salt forms (e.g., KRC-108) or dihydrochloride derivatives (e.g., ) .
Kinase Inhibition
- KRC-108: A TrkA kinase inhibitor with a pyridin-2-amine core and pyrazolyl-piperidine substituents. Its benzooxazolyl group enhances target specificity, demonstrating IC₅₀ values in nanomolar ranges . The target compound lacks these bulky substituents, suggesting divergent kinase selectivity.
Antimicrobial Activity
- DMPI and CDFII : Piperidin-4-yl indole derivatives synergize with carbapenems against methicillin-resistant S. aureus (MRSA) . The target compound’s pyridine scaffold may limit similar activity, though its methyl group could modulate interactions with bacterial enzymes.
Research Utility
Biological Activity
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C11H16Cl3N3
- Molecular Weight : 296.66 g/mol
- CAS Number : 1713164-07-8
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways, influencing mood regulation and potential psychiatric applications.
- Enzyme Interaction : It exhibits potential inhibition of specific enzymes, which may play a role in metabolic pathways and disease processes.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound have demonstrated significant antimicrobial activity. For instance:
- Anti-tubercular Activity : Similar compounds have shown inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 135 to 218 μM, suggesting potential use in tuberculosis treatment.
Neuropharmacological Effects
The compound's influence on neurotransmitter systems suggests possible applications in treating neurological disorders:
- Serotonin and Dopamine Modulation : It may affect serotonin and dopamine receptors, which are critical for mood regulation and could be beneficial in treating depression or anxiety disorders.
Anticancer Potential
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties, warranting further investigation into their efficacy against various cancer cell lines.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methyl group at position 6 | Antimicrobial, neuropharmacological |
| 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | Methoxy group instead of methyl | Potentially different receptor interactions |
| 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | Methoxy group at position 4 | Investigated for enzyme interactions |
This table illustrates how variations in functional groups affect the biological activities of these compounds.
Case Studies
- Neurotransmitter Modulation Study : A study on similar piperidine derivatives indicated that they modulate choline transport systems in neuroblastoma cells, suggesting a competitive mechanism of action that could be relevant for understanding the effects of this compound .
- Antimicrobial Efficacy : In vitro studies demonstrated that related compounds inhibited the growth of various bacterial strains, highlighting the potential for developing new antimicrobial agents from this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, and how can purity be validated?
- Methodology :
- Synthesis : Adapt pyridine-derivative protocols, such as nucleophilic substitution or reductive amination, using 6-methylpyridin-2-amine and piperidin-4-amine precursors. Ensure trihydrochloride salt formation via HCl gas or aqueous HCl .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixture).
- Characterization :
- Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm .
- Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆), FT-IR (amine and pyridine stretches), and elemental analysis (C, H, N, Cl content) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hygroscopic degradation and oxidation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) using a fractional factorial design. For example, test DMF vs. THF as solvents and K₂CO₃ vs. Et₃N as bases .
- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to track intermediate formation and optimize reaction time .
- Data Table : Comparison of Reaction Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 | 98.5 |
| THF | Et₃N | 60 | 65 | 97.8 |
| Data extrapolated from pyridine-derivative syntheses |
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), solubility, and CYP450 interactions based on the trifluoromethyl and piperidine motifs .
- Molecular Dynamics : Simulate binding affinity to targets (e.g., CNS receptors) using docking software (AutoDock Vina) and force fields (AMBER) .
Q. How can researchers resolve contradictions in reported solubility data?
- Methodology :
- Standardized Protocols : Replicate solubility tests (e.g., shake-flask method) in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare results with literature using ANOVA to identify outliers .
- Controlled Variables : Document temperature, agitation rate, and equilibration time to minimize experimental variability .
Experimental Design & Data Analysis
Q. What strategies validate the compound’s biological activity in vitro?
- Methodology :
- Dose-Response Assays : Test across a concentration range (1 nM–100 µM) in cell lines (e.g., HEK293 for receptor binding) with positive/negative controls. Use IC₅₀/EC₅₀ calculations .
- Selectivity Screening : Profile against related targets (e.g., GPCR panels) to assess off-target effects .
Q. How should researchers design stability-indicating assays for degradation products?
- Methodology :
- Forced Degradation : Expose the compound to heat (80°C), acid (0.1M HCl), base (0.1M NaOH), and UV light. Monitor degradation via LC-MS/MS to identify fragments .
- Method Validation : Establish LOD/LOQ, linearity (R² > 0.99), and recovery rates (85–115%) per ICH guidelines .
Theoretical & Methodological Frameworks
Q. How to align research on this compound with broader pharmacological theories?
- Methodology :
- Mechanistic Studies : Link the compound’s piperidine-pyridine scaffold to known CNS drug pharmacophores (e.g., serotonin receptor modulators). Use radioligand binding assays to validate hypotheses .
- Conceptual Models : Apply the "lock-and-key" theory to rationalize structural modifications for enhanced target affinity .
Safety & Compliance
Q. What are the critical safety precautions for handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
